SSTR2 Binding Affinity: Octreotide vs. Lanreotide and Pasireotide
Sandostatine (octreotide) demonstrates a high and comparable binding affinity for the SSTR2 receptor, which is the primary target for first-generation SRLs in neuroendocrine tumors and acromegaly. Its affinity (IC50 0.4-2.1 nM) is similar to lanreotide (IC50 0.5-1.8 nM) and pasireotide (IC50 1 nM) [1]. This establishes Sandostatine as a prototypical, high-potency SSTR2-preferring analog, which is the established pharmacological benchmark for this class [2].
| Evidence Dimension | Binding affinity (IC50) for human SSTR2 |
|---|---|
| Target Compound Data | 0.4–2.1 nM (range from multiple studies) |
| Comparator Or Baseline | Lanreotide: 0.5–1.8 nM; Pasireotide: 1 nM |
| Quantified Difference | No significant difference; all show high, single-digit nanomolar affinity. |
| Conditions | Membrane binding assays using cells transfected with individual human SSTR subtypes [1]. |
Why This Matters
This data confirms Sandostatine's established position as a high-affinity SSTR2 agonist, which is the primary pharmacological driver of antisecretory and antitumor effects in approved indications.
- [1] Reubi, J. C., & Schonbrunn, A. (2013). Peptide Receptor Targeting in Cancer: The Somatostatin Paradigm. International Journal of Peptides, 2013, 926295. View Source
- [2] Günther, T., et al. (2018). International Union of Basic and Clinical Pharmacology. CV. Somatostatin Receptors: Structure, Function, Ligands, and New Nomenclature. Pharmacological Reviews, 70(4), 763-835. View Source
